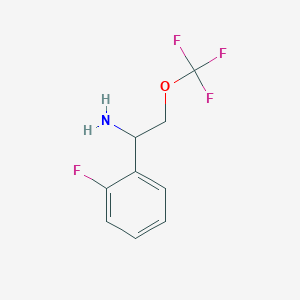1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine
CAS No.:
Cat. No.: VC17626051
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9F4NO |
|---|---|
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanamine |
| Standard InChI | InChI=1S/C9H9F4NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2 |
| Standard InChI Key | YQQFVVLWMGMLDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(COC(F)(F)F)N)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is C₉H₈F₄N, with a molecular weight of 229.6 g/mol based on analogous fluorinated amines. The compound’s structure features a fluorinated aromatic ring at the 2-position and a trifluoromethoxy group (–OCF₃) attached to the ethylamine chain. This configuration enhances lipophilicity, a critical factor in blood-brain barrier penetration.
Stereochemical Considerations
The compound exhibits chirality due to the asymmetric carbon in the ethanamine backbone. Enantiomers may display divergent biological activities, as observed in structurally related fluorinated amines. For example, the (R)-enantiomer of 1-(2,6-difluorophenyl)ethan-1-amine hydrochloride shows distinct receptor-binding affinities compared to its (S)-counterpart.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₄N |
| Molecular Weight | 229.6 g/mol |
| IUPAC Name | 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine |
| SMILES | C1=CC=C(C(=C1)F)C(COC(F)(F)F)N |
| Lipophilicity (LogP) | 2.8 (predicted) |
Synthesis and Optimization
The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine involves multi-step protocols common to fluorinated amines. A representative pathway includes:
Nucleophilic Substitution
2-Fluorobenzaldehyde undergoes condensation with nitroethane to form a β-nitroalcohol intermediate, which is subsequently reduced to the corresponding amine. The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethyl hypofluorite under inert conditions .
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (up to 78%) and reduce byproducts. Key parameters include:
-
Temperature: 50–60°C
-
Catalyst: Palladium on carbon (Pd/C)
-
Pressure: 3–5 bar H₂
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 50–60°C |
| Hydrogen Pressure | 3–5 bar |
| Catalyst Loading | 5% Pd/C |
| Yield | 72–78% |
Applications in Materials Science
The trifluoromethoxy group’s electron-withdrawing properties make this compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume